molecular formula C10H11Cl2NO B15271944 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol

4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol

Cat. No.: B15271944
M. Wt: 232.10 g/mol
InChI Key: KEENTFXKYDZLFL-UHFFFAOYSA-N
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Description

4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol is a chemical compound with the molecular formula C10H11Cl2NO It is characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a dichlorophenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol typically involves multiple steps. One common method includes the following steps:

    Formation of Cyclopropylmethylamine: This can be achieved by reacting cyclopropylmethyl bromide with ammonia or an amine under suitable conditions.

    Chlorination: The phenol ring is chlorinated using reagents like chlorine gas or thionyl chloride to introduce the dichloro groups at the 2 and 6 positions.

    Coupling Reaction: The cyclopropylmethylamine is then coupled with the dichlorophenol under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy compound.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenol moiety can interact with hydrophobic regions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol: shares similarities with other dichlorophenol derivatives and cyclopropyl-containing compounds.

    2,6-Dichlorophenol: Lacks the amino and cyclopropylmethyl groups, leading to different chemical properties.

    Cyclopropylamine: Contains the cyclopropyl and amino groups but lacks the dichlorophenol structure.

Uniqueness

The combination of the cyclopropylmethyl and dichlorophenol moieties in this compound imparts unique chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2,6-dichlorophenol

InChI

InChI=1S/C10H11Cl2NO/c11-7-3-6(4-8(12)10(7)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2

InChI Key

KEENTFXKYDZLFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C(=C2)Cl)O)Cl)N

Origin of Product

United States

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